

Application Notes and Protocols for Preparing Immunoliposomes with Antibody Conjugation

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Compound of Interest

Compound Name: *Liposome*

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Introduction

Immunoliposomes are advanced drug delivery vehicles designed for targeted therapy. By conjugating specific antibodies to the surface of liposomes, these nanocarriers can selectively bind to antigens expressed on target cells, thereby enhancing drug delivery to the site of action and minimizing off-target effects. This document provides detailed protocols for the preparation of immunoliposomes via two common and effective antibody conjugation strategies: maleimide-thiol chemistry and N-Hydroxysuccinimide (NHS)-ester chemistry. Additionally, it presents key quantitative data and characterization methods to ensure the quality and reproducibility of the resulting immunoliposomes.

Experimental Protocols

Two of the most widely used methods for conjugating antibodies to liposomes are detailed below. The choice of method often depends on the available functional groups on the antibody and the desired stability of the resulting linkage.

Protocol 1: Antibody Conjugation via Maleimide-Thiol Chemistry

This method involves the reaction between a maleimide-functionalized liposome and a thiolated antibody, forming a stable thioether bond.^[1]

Materials:

- Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000, DSPE-PEG2000-Maleimide)
- Antibody of interest
- Reducing agent (e.g., TCEP, DTT)
- Reaction buffer (e.g., PBS or HBS, pH 7.0-7.5, degassed)
- Quenching reagent (e.g., L-cysteine)
- Purification system (e.g., size exclusion chromatography column or dialysis cassette)

Methodology:

- **Liposome** Preparation:
 - Prepare **liposomes** containing a maleimide-functionalized lipid (e.g., DSPE-PEG2000-Maleimide) using a standard method such as thin-film hydration followed by extrusion. A typical lipid molar ratio is DSPC:Cholesterol:DSPE-PEG2000:DSPE-PEG2000-Maleimide at 4:1:0.2.[\[2\]](#)
 - Extrude the **liposomes** through polycarbonate membranes of desired pore size (e.g., 100 nm) to obtain unilamellar vesicles with a uniform size distribution.
- Antibody Thiolation:
 - If the antibody does not have free sulfhydryl groups, they can be introduced by reducing the hinge-region disulfide bonds.
 - Dissolve the antibody in a degassed buffer (e.g., PBS, pH 7.0-7.5).
 - Add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature.
 - Remove the excess reducing agent using a desalting column.

- Conjugation Reaction:
 - Immediately mix the thiolated antibody with the maleimide-activated **liposomes** in a degassed buffer. A common antibody to DSPE-PEG-Maleimide molar ratio is 1:10.[2]
 - Allow the reaction to proceed for 4 hours at 4°C or overnight at room temperature with gentle stirring, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.[2][3]
- Quenching of Unreacted Maleimide Groups:
 - Add a quenching reagent such as L-cysteine to the reaction mixture to cap any unreacted maleimide groups on the **liposome** surface.
- Purification:
 - Remove unconjugated antibodies and other reactants from the immunoliposome preparation.
 - Common purification methods include size exclusion chromatography (SEC) or dialysis against a suitable buffer.[4] For dialysis, a molecular weight cutoff (MWCO) of at least 300 kDa is recommended to retain the immunoliposomes while allowing smaller molecules to pass through.[2]

Protocol 2: Antibody Conjugation via NHS-Ester Chemistry

This method utilizes the reaction between an NHS-ester-functionalized **liposome** and primary amines (e.g., lysine residues) on the antibody to form a stable amide bond.[5]

Materials:

- Lipids (e.g., HSPC, Cholesterol, DSPE-PEG2000, DSPE-PEG2000-NHS)
- Antibody of interest
- Reaction Buffer (e.g., Sodium Bicarbonate or Sodium Borate buffer, pH 8.0-9.0)

- Anhydrous DMSO or DMF
- Quenching Reagent (e.g., Tris-HCl or Glycine)
- Purification system (e.g., size exclusion chromatography column or dialysis cassette)

Methodology:

- **Liposome Preparation:**
 - Prepare **liposomes** incorporating an NHS-ester functionalized lipid (e.g., DSPE-PEG2000-NHS) using the thin-film hydration method followed by extrusion. A typical lipid composition is HSPC:Cholesterol at a 60:40 molar ratio, with post-insertion of DSPE-PEG-NHS.[6]
- **Antibody Preparation:**
 - Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.[7] If necessary, perform a buffer exchange using a desalting column.
- **NHS-Ester Activation (if not using pre-activated liposomes):**
 - If starting with carboxylated **liposomes**, activate the carboxyl groups using a mixture of EDC and NHS.
- **Conjugation Reaction:**
 - Prepare a 10 mM stock solution of the NHS-ester lipid in anhydrous DMSO or DMF.
 - Add the NHS-ester lipid solution to the antibody solution at a recommended molar ratio of 5:1 to 20:1 (dye:antibody).[7] The reaction should be performed in a buffer with a pH of 8.0-9.0 to ensure the primary amines are deprotonated and reactive.[7]
 - Incubate the reaction mixture for 30-60 minutes at room temperature.[7]
- **Quenching of Unreacted NHS-Esters (Optional):**

- Add a quenching reagent like Tris-HCl or Glycine to the reaction to cap any unreacted NHS-ester groups.
- Purification:
 - Purify the immunoliposomes from unconjugated antibodies and byproducts using size exclusion chromatography or dialysis as described in Protocol 1.[\[4\]](#)[\[8\]](#)

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the preparation and characterization of immunoliposomes.

Table 1: Typical Lipid Formulations for Immunoliposomes

Liposome Component	Molar Ratio (%) - Maleimide Chemistry Example [2]	Molar Ratio (%) - NHS-Ester Chemistry Example [9]	Purpose
Phospholipid (e.g., DSPC, HSPC)	~50-60%	~56%	Forms the primary bilayer structure.
Cholesterol	~30-40%	~38%	Stabilizes the lipid bilayer and reduces permeability. [10]
PEGylated Lipid (e.g., DSPE-PEG2000)	~5-10%	~5%	Provides a hydrophilic corona, reduces protein binding, and prolongs circulation time.
Functionalized PEGylated Lipid (e.g., DSPE-PEG-Maleimide, DSPE-PEG-NHS)	~1-5%	Post-insertion	Provides the reactive group for antibody conjugation.

Table 2: Key Parameters for Antibody Conjugation

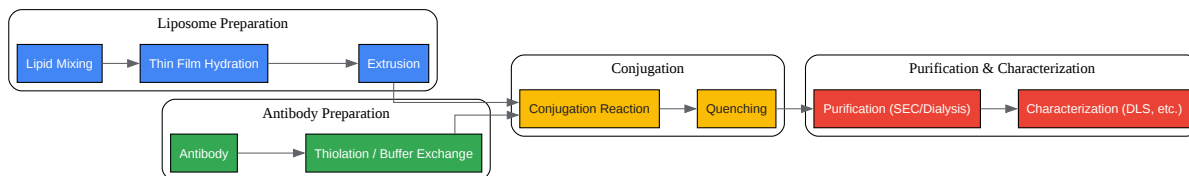
Parameter	Maleimide-Thiol Chemistry	NHS-Ester Chemistry
Reaction pH	7.0 - 7.5[11]	8.0 - 9.0[7]
Antibody:Functional Lipid Molar Ratio	1:10 (Antibody:DSPE-PEG-Maleimide)[2]	1:5 to 1:20 (Antibody:NHS-Ester)[7]
Reaction Time	4 hours to overnight[2]	30 - 60 minutes[7]
Reaction Temperature	4°C or Room Temperature[2]	Room Temperature[7]
Typical Conjugation Efficiency	>90%[12]	Varies, can be optimized

Table 3: Typical Characterization of Immunoliposomes

Parameter	Typical Range	Method
Size (Diameter)	80 - 200 nm	Dynamic Light Scattering (DLS)[13]
Polydispersity Index (PDI)	< 0.2[13]	Dynamic Light Scattering (DLS)[13]
Zeta Potential	-30 mV to +30 mV[14]	Laser Doppler Velocimetry[15]
Antibodies per Liposome	> 20[12]	Protein Assay (e.g., BCA) after liposome lysis
Conjugation Efficiency	30 - 90%	Quantification of unbound antibody in supernatant after purification

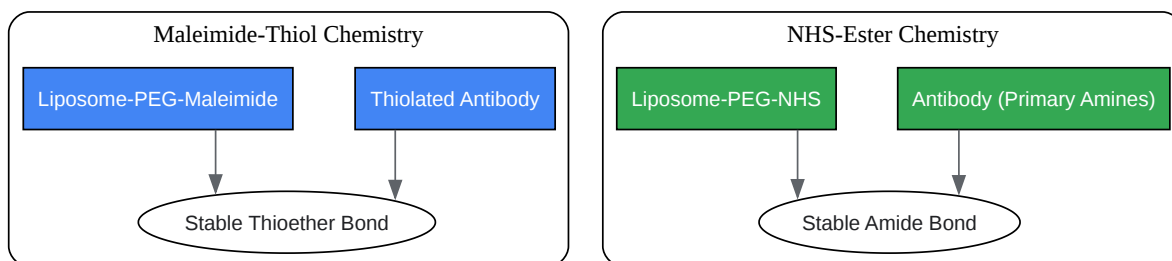
Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the preparation of immunoliposomes.



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Caption: Experimental workflow for immunoliposome preparation.



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Caption: Comparison of conjugation chemistries.

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